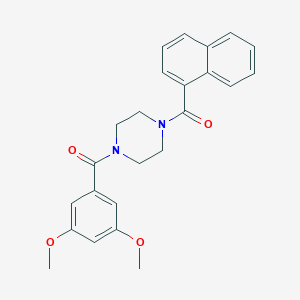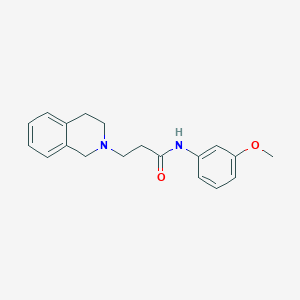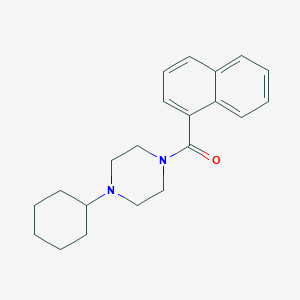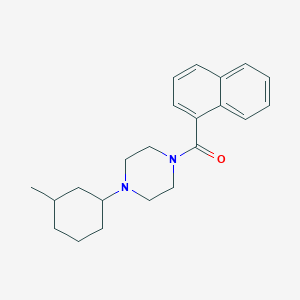![molecular formula C19H25ClN2O2 B249066 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane, also known as JNJ-5207852, is a potent and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by Janssen Pharmaceutica in 2005 and has since been the subject of extensive scientific research.
Mecanismo De Acción
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. The CB1 receptor is involved in various physiological processes such as appetite regulation, pain sensation, and mood. 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane blocks the binding of endocannabinoids to the CB1 receptor, thus reducing its activity and downstream effects.
Biochemical and Physiological Effects:
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to have various biochemical and physiological effects. It reduces the levels of endocannabinoids in the brain and peripheral tissues, which are involved in various physiological processes such as appetite regulation and pain sensation. Additionally, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. It has also been shown to be well-tolerated in animal models, making it a promising candidate for future therapeutic applications. However, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane. One area of interest is its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Additionally, further studies are needed to understand the long-term effects of 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane on the CB1 receptor and its downstream signaling pathways. Finally, there is a need for the development of more potent and selective CB1 receptor antagonists for clinical use.
Conclusion:
In conclusion, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane is a potent and selective antagonist of the CB1 receptor that has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Its mechanism of action involves blocking the binding of endocannabinoids to the CB1 receptor, thus reducing its activity and downstream effects. 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations such as poor solubility in aqueous solutions. Future research on 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane is needed to fully understand its potential therapeutic applications and develop more potent and selective CB1 receptor antagonists for clinical use.
Métodos De Síntesis
The synthesis of 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane involves a multistep process starting with 2-chlorobenzoyl chloride and piperidine. The intermediate product is then reacted with azepane to produce the final compound. The purity of the compound is then verified using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose tolerance in diabetic mice. Additionally, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been found to reduce the rewarding effects of drugs of abuse such as cocaine and heroin.
Propiedades
Nombre del producto |
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Fórmula molecular |
C19H25ClN2O2 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
azepan-1-yl-[1-(2-chlorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25ClN2O2/c20-17-10-4-3-9-16(17)19(24)22-13-7-8-15(14-22)18(23)21-11-5-1-2-6-12-21/h3-4,9-10,15H,1-2,5-8,11-14H2 |
Clave InChI |
VNYDFDAQMPYVAY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
SMILES canónico |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)

![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)

![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)